molecular formula C14H13Br B7967729 4'-Bromo-2,5-dimethyl-1,1'-biphenyl CAS No. 89346-51-0

4'-Bromo-2,5-dimethyl-1,1'-biphenyl

Cat. No.: B7967729
CAS No.: 89346-51-0
M. Wt: 261.16 g/mol
InChI Key: XFAQWVFNDMWZLO-UHFFFAOYSA-N
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Description

4’-Bromo-2,5-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C₁₄H₁₃Br It is a biphenyl derivative where the biphenyl core is substituted with a bromine atom at the 4’ position and two methyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2,5-dimethyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, an aryl halide (such as 4-bromo-2,5-dimethylbenzene) is coupled with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and is highly efficient.

Industrial Production Methods: Industrial production of biphenyl derivatives, including 4’-Bromo-2,5-dimethyl-1,1’-biphenyl, often involves catalytic coupling reactions such as the Suzuki–Miyaura coupling. This method is favored due to its scalability, mild reaction conditions, and high yields . The use of palladium catalysts and boronic acid derivatives is common in industrial settings to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 4’-Bromo-2,5-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids yield biphenyl derivatives with various substituents .

Scientific Research Applications

4’-Bromo-2,5-dimethyl-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Bromo-2,5-dimethyl-1,1’-biphenyl is primarily related to its ability to participate in various chemical reactions. The bromine atom and methyl groups influence the compound’s reactivity and interaction with other molecules. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the aryl halide and boronic acid .

Comparison with Similar Compounds

Uniqueness: 4’-Bromo-2,5-dimethyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and methyl groups allows for versatile chemical modifications and applications in various fields .

Properties

IUPAC Name

2-(4-bromophenyl)-1,4-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Br/c1-10-3-4-11(2)14(9-10)12-5-7-13(15)8-6-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFAQWVFNDMWZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90533559
Record name 4'-Bromo-2,5-dimethyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90533559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89346-51-0
Record name 4'-Bromo-2,5-dimethyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90533559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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